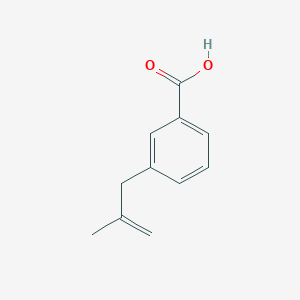

3-(2-Methyl-2-propenyl)benzoic acid

Description

3-(2-Methyl-2-propenyl)benzoic acid is a benzoic acid derivative featuring a 2-methyl-2-propenyl (isoprenyl) substituent at the 3-position of the aromatic ring. This compound is structurally characterized by a hydrophobic allyl group, which influences its physicochemical properties, such as solubility and partition coefficients.

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDZECNFLPVYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641265 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-38-6 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-2-propenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 2-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-2-propenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of 3-(2-Methyl-2-propenyl)benzaldehyde or this compound.

Reduction: Formation of 3-(2-Methyl-2-propenyl)benzyl alcohol or 3-(2-Methyl-2-propenyl)benzaldehyde.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-(2-Methyl-2-propenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2-propenyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Key Differences and Implications

This property may influence extraction efficiency in separation processes, as seen in benzoic acid derivatives with high distribution coefficients . Oxy-substituted analogs (e.g., 3-[(2-methyl-2-propenyl)oxy]benzoic acid) exhibit increased polarity due to the ether linkage, which may reduce lipid solubility but improve aqueous stability .

The pyrazolinyl-substituted analog () shows hypoglycemic activity via glucose tolerance enhancement, highlighting the role of heterocyclic groups in pharmacological targeting .

Synthetic Approaches: HMBA was synthesized using a novel method to scale up production from fungal metabolites, whereas the hypoglycemic compound was designed using QSAR modeling, emphasizing computational drug discovery .

Physicochemical and Pharmacokinetic Considerations

- Extraction and Solubility : Benzoic acid derivatives with hydrophobic substituents (e.g., 2-methyl-2-propenyl) are expected to exhibit higher distribution coefficients (log P) than polar analogs, aligning with findings that benzoic acid extracts rapidly in emulsion liquid membranes due to favorable membrane-phase solubility .

- Stability : Allyl groups may confer susceptibility to oxidation, whereas ether-linked derivatives (e.g., oxy-substituted analogs) could offer improved metabolic stability .

Biological Activity

3-(2-Methyl-2-propenyl)benzoic acid, also known as 3-(allyl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Natural Products found that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. For instance, a study conducted on human cancer cell lines demonstrated that the compound induced apoptosis (programmed cell death) in breast cancer cells. The findings suggested that it activates intrinsic apoptotic pathways, which may involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Other Therapeutic Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Cancer Cell Line Study

In vitro experiments using MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed increased levels of Annexin V-positive cells, indicating enhanced apoptosis.

The biological activities of this compound are attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Cell Membrane Disruption : For antimicrobial activity, the compound disrupts bacterial membranes.

- Apoptotic Pathway Activation : In cancer cells, it activates pathways leading to programmed cell death.

- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.